molecular formula C7H14ClNO2 B8184953 Ethyl (R)-2-aminopent-4-enoate hydrochloride

Ethyl (R)-2-aminopent-4-enoate hydrochloride

Cat. No.: B8184953
M. Wt: 179.64 g/mol
InChI Key: SBIJUSBWWSWRMP-FYZOBXCZSA-N
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Description

Ethyl (R)-2-aminopent-4-enoate hydrochloride (CAS 43442-77-5) is an α-amino ester derivative characterized by a pent-4-enoate backbone, an ethyl ester group, and a hydrochloride salt. It is a chiral compound with the (R)-configuration at the α-carbon, which confers stereochemical specificity in biochemical interactions. This compound is commercially available with ≥98% purity and is used in research applications, including synthetic organic chemistry and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

ethyl (2R)-2-aminopent-4-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIJUSBWWSWRMP-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Mediated Cross-Coupling

The most efficient method involves a palladium-catalyzed Negishi coupling between tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate and vinyl bromide, followed by ester interchange and deprotection. Zinc activation is critical:

  • Zinc Dust Activation : Zinc dust (6 equiv) is treated with 1,2-dibromoethane (0.6 equiv) in DMF at 60°C for 45 minutes to generate reactive Zn(0).

  • Oxidative Addition : The iodinated carbamate undergoes oxidative addition to zinc, forming a nucleophilic organozinc reagent.

  • Cross-Coupling : Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) facilitate coupling with vinyl bromide at −78°C, yielding tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (65% yield).

Key Data :

  • Yield : 65% after column chromatography.

  • Stereochemical Integrity : >99% ee confirmed by chiral HPLC.

Peptide Coupling with HATU/DIEA

An alternative route employs solid-phase peptide synthesis (SPPS) principles:

  • Deprotection : (R)-2-aminopent-4-enoic acid hydrochloride is generated by treating tert-butyl-protected precursors with dry HCl gas in dichloromethane.

  • Esterification : The free amine is coupled to ethyl glycolate using HATU (1.5 equiv) and DIEA (2 equiv) in DCM, achieving 78% yield.

Optimization Challenges :

  • Side Reactions : Overactivation of HATU leads to guanidinium byproducts; stoichiometric DIEA suppresses this.

  • Temperature Sensitivity : Reactions performed at 20–30°C prevent epimerization.

Detailed Experimental Procedures

Zinc-Mediated Method (Adapted from Organic Syntheses )

Step 1: Iodination of tert-Butyl (R)-1-(Methoxycarbonyl)ethylcarbamate

  • Reagents : Triphenylphosphine (1.3 equiv), iodine (1.3 equiv), imidazole (1.3 equiv).

  • Conditions : DCM, 0°C → rt, 3.5 h.

  • Yield : 82% after silica gel chromatography.

Step 2: Zinc Insertion and Cross-Coupling

  • Reagents : Activated zinc (6 equiv), Pd₂(dba)₃ (0.028 equiv), vinyl bromide (1.4 equiv).

  • Conditions : DMF/THF, −78°C → rt, 12 h.

  • Workup : Celite™ filtration, ethyl acetate extraction, brine wash.

Peptide Coupling Method (Patent-Inspired )

Step 1: Deprotection of Boc Group

  • Reagents : Dry HCl gas, DCM.

  • Conditions : RT, 3 h.

  • Yield : Quantitative (by ¹H NMR).

Step 2: HATU-Mediated Esterification

  • Reagents : HATU (1.5 equiv), DIEA (2 equiv), ethyl glycolate (1.5 equiv).

  • Conditions : DCM, RT, 16 h.

  • Purification : Recrystallization from ether/hexanes.

Comparative Analysis of Methods

Parameter Zinc-Mediated Peptide Coupling
Yield 65%78%
Stereopurity (ee) >99%95%
Reaction Time 12 h16 h
Scalability >100 g<50 g
Cost High (Pd catalysts)Moderate (HATU)

Critical Observations :

  • The zinc method offers superior enantiomeric excess but requires stringent anhydrous conditions.

  • Peptide coupling is more accessible for small-scale synthesis but incurs higher reagent costs .

Chemical Reactions Analysis

Nucleophilic Acylation Reactions

The free amine undergoes selective acylation under mild conditions. In a Boc-protection protocol:

text
Boc₂O (1.2 eq), DIEA (2 eq) DCM, 0°C → RT, 12 h → N-Boc-protected derivative (94% yield) [7][13]

This reaction preserves the ester and alkene functionalities while introducing orthogonal protecting groups for peptide synthesis .

Key Data:

Acylating AgentSolventYield (%)Purity (HPLC)
Boc₂ODCM94>98%
Fmoc-OSuAcetone/H₂O8695%

Ester Hydrolysis

Controlled hydrolysis yields the free carboxylic acid:

Acid-Catalyzed:

text
6M HCl, reflux, 4 h → 2-aminopent-4-enoic acid (82% yield)[4]

Base-Mediated:

text
NaOH (2 eq), EtOH/H₂O (3:1), RT, 2 h → Sodium salt (quantitative)[1]

Allylic Functionalization

The pent-4-enoate moiety participates in transition metal-catalyzed reactions:

Cyclopropanation

text
Ethyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (5 mol%) CHCl₃, 30°C, 5 h → Bicyclic cyclopropane derivative (75% yield, 82:18 er)[6]

Olefin Metathesis

text
Grubbs II catalyst (2.5 mol%) DCM, N₂, RT, 12 h → Macrocyclic lactam (89% yield)[2]

Michael Addition

The α,β-unsaturated system accepts nucleophiles:

text
NuH (1.5 eq), FeCl₃ (10 mol%) DMC, 90°C, 24 h → β-Substituted adducts (Table 2)[8]

Table 2: Michael Adducts

NucleophileProductYield (%)d.r.
MalonateDiethyl 2-allylglutarate78-
ThiophenolSulfur-containing analog653:1

Reductive Transformations

Catalytic hydrogenation saturates the alkene:

text
H₂ (1 atm), Pd/C (10 wt%) MeOH, RT, 3 h → Ethyl (R)-2-aminopentanoate (91% yield)[13]

Peptide Coupling

The amine engages in standard peptide synthesis:

text
HATU (1.5 eq), DIEA (3 eq) DCM, RT, 16 h → Dipeptide conjugates (87% yield)[13]

Mechanistic Considerations

  • Acylation: Proceeds via nucleophilic attack of the amine on activated carbonyl reagents

  • Cyclopropanation: Involves Rh-carbene intermediates inserting into the π-system

  • Hydrogenation: Follows heterogeneous catalysis with syn-addition of H₂ across the double bond

This compound's versatility enables applications in asymmetric synthesis, peptidomimetics, and bioactive molecule development. Recent advances in flow chemistry have improved its synthetic accessibility, with microreactor systems achieving 92% conversion in <15 min.

Scientific Research Applications

Synthesis and Mechanism of Action

Ethyl (R)-2-aminopent-4-enoate hydrochloride can be synthesized through various methods that typically involve the protection of amine groups and subsequent esterification processes. The compound acts as a versatile building block in organic synthesis, particularly in the formation of peptides and other biologically active molecules .

Scientific Research Applications

1. Medicinal Chemistry

  • This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its ability to form stable intermediates makes it valuable in drug development .

2. Biological Studies

  • The compound is used in enzyme mechanism studies and protein interaction research. Its structural characteristics allow for the exploration of enzyme-substrate interactions, which are crucial for understanding biochemical pathways .

3. Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

4. Anticancer Research

  • Preliminary studies have shown that compounds related to this compound may possess cytotoxic effects on cancer cell lines. This opens avenues for further investigation into its use as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards various cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of compounds similar to this compound. It was found that modifications to the compound significantly enhanced its potency against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro testing on multiple cancer cell lines demonstrated that derivatives of this compound exhibited low micromolar IC50 values, suggesting a promising avenue for anticancer drug development . The mechanism behind this activity is hypothesized to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of Ethyl ®-2-aminopent-4-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can interact with various biological pathways.

Comparison with Similar Compounds

Stereoisomers: Ethyl (S)-2-Aminopent-4-enoate Hydrochloride

The (S)-enantiomer (CAS 89105-35-1) shares identical molecular formula (C₇H₁₃NO₂·HCl) and molecular weight (179.64 g/mol) with the (R)-form but differs in stereochemistry. Key distinctions include:

  • Optical Activity : The (S)-enantiomer exhibits opposite optical rotation, which may alter receptor binding or metabolic pathways in biological systems.
  • Synthesis : The (S)-form is synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis, while the (R)-form may require distinct chiral auxiliaries .
Property (R)-Isomer (S)-Isomer
CAS Number 43442-77-5 89105-35-1
Molecular Formula C₇H₁₃NO₂·HCl C₇H₁₃NO₂·HCl
Molecular Weight 179.64 g/mol 179.64 g/mol
Configuration R S
Purity ≥98% ≥95% (predicted)

Methyl Ester Analog: Methyl 2-Aminopent-4-enoate Hydrochloride

  • Synthesis: Prepared via reaction of L-allylglycine with methanol and thionyl chloride, yielding crystalline solids (88–90°C melting point) .

Phenyl-Substituted Analog: (R)-Ethyl 2-Amino-4-Phenylbutanoate Hydrochloride

This compound (CAS 90940-54-8, C₁₂H₁₈ClNO₂) replaces the pent-4-enoate chain with a phenyl group, significantly altering its applications:

  • Function : Used commercially to enhance athletic performance via hormonal modulation and muscle protection .
  • Structural Impact: The aromatic ring increases lipophilicity, improving blood-brain barrier penetration compared to the aliphatic pent-4-enoate derivative .
Property Ethyl (R)-2-Aminopent-4-enoate HCl (R)-Ethyl 2-Amino-4-Phenylbutanoate HCl
Molecular Formula C₇H₁₃NO₂·HCl C₁₂H₁₈ClNO₂
Molecular Weight 179.64 g/mol 243.73 g/mol
Key Substituent Pent-4-enoate 4-Phenylbutanoate
Application Research intermediate Performance-enhancing supplements

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride

This compound (CAS 1391077-87-4, C₁₂H₁₈ClNO₄S) features a sulfonyl group and branched chain, highlighting:

  • Pharmacological Potential: The sulfonyl moiety enhances binding to enzymes like kinases or proteases.

Creatine Ethyl Ester Hydrochloride

It is radiolabeled for metabolic studies, contrasting with the amino acid focus of Ethyl (R)-2-aminopent-4-enoate HCl .

Key Research Findings

  • Stereochemical Purity: The (R)- and (S)-enantiomers of 2-aminopent-4-enoate esters require chiral chromatographic methods for separation, as their physical properties (e.g., melting points, solubility) are nearly identical .
  • Biological Activity : Phenyl-substituted analogs exhibit higher bioactivity in neurological and hormonal studies compared to aliphatic variants, likely due to enhanced lipophilicity .
  • Synthetic Flexibility: The pent-4-enoate backbone allows olefin metathesis or Michael addition, enabling diversification into complex molecules .

Biological Activity

Ethyl (R)-2-aminopent-4-enoate hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C7H14ClNO and a molecular weight of 161.65 g/mol. The compound features an amino group attached to a pentene backbone, with an ethyl ester functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, thereby inhibiting their activity.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound might possess similar properties.
  • Anti-inflammatory Effects : Its structural features indicate potential anti-inflammatory activity, which warrants further investigation.
  • Potential as a Drug Candidate : Preliminary studies suggest that this compound could serve as a precursor for developing new therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC7H14ClNOPotential antimicrobial and anti-inflammatory effects
Ethyl 2-aminohex-5-enoateC8H15NO2Known for interactions with enzymes; potential drug development applications
Ethyl 2-butenoateC6H10O2Simpler structure; lacks amino group

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antiproliferative effects of compounds similar to this compound on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in A549 lung cancer cells, highlighting the potential for therapeutic applications in oncology .
  • Mechanistic Insights : Research focusing on enzyme interactions revealed that compounds with similar structures could modulate enzyme activity significantly, suggesting that this compound might also influence metabolic pathways through enzyme inhibition or activation.
  • Pharmacological Evaluation : A pharmacological evaluation demonstrated that related compounds could effectively interact with beta-adrenoceptors, influencing cyclic AMP accumulation in cells. This mechanism underlines the potential for developing treatments for conditions like overactive bladder .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl (R)-2-aminopent-4-enoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid followed by amination. Enantiomeric purity is achieved using chiral catalysts or resolving agents. For example, asymmetric hydrogenation or enzymatic resolution can minimize racemization. Analytical techniques like chiral HPLC or polarimetry should validate enantiomeric excess (EE) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^13C spectra to confirm backbone structure and stereochemistry (e.g., coupling constants for double bonds in pent-4-enoate) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve absolute configuration .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. What chromatographic techniques are optimal for assessing purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of impurities. Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • TLC : Silica gel plates with ethyl acetate/acetic acid/water (11:7:1 v/v) as mobile phase can detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ester moiety in this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to model electron density and frontier molecular orbitals (HOMO/LUMO) for Michael addition or nucleophilic attack pathways.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify discrepancies in bioavailability.
  • Metabolite identification : Use LC-MS/MS to detect active or inactive metabolites that may explain differential activity .

Q. How does the hydrochloride salt form influence crystallinity and solubility compared to the free base?

  • Methodological Answer :

  • Conduct salt screening : Compare solubility in aqueous buffers (pH 1–7) and organic solvents.
  • Analyze crystal packing via X-ray diffraction to assess hydrogen bonding and lattice energy differences. SHELXL refinement can quantify lattice stability .

Methodological Notes

  • Stereochemical Analysis : For chiral centers, use circular dichroism (CD) or vibrational circular dichroism (VCD) to supplement NMR/X-ray data .
  • Degradation Pathways : Accelerated stability studies (ICH Q1A guidelines) under thermal and photolytic stress can identify degradation products, with LC-MS for structural elucidation .

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